molecular formula C25H30N2O B13928256 Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- CAS No. 54119-36-7

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-

Cat. No.: B13928256
CAS No.: 54119-36-7
M. Wt: 374.5 g/mol
InChI Key: WKFRZSASQDYJIM-UHFFFAOYSA-N
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Description

This compound, systematically named 2-[[2-[Bis(phenylmethyl)amino]ethyl]amino]ethanol (synonyms: 2-[2-(dibenzylamino)ethylamino]ethanol), is a tertiary amine derivative of ethanolamine. Its structure comprises an ethanol backbone with a nitrogen atom bonded to a benzyl (phenylmethyl) group and an ethylenediamine chain terminating in a bis(benzyl)amino group. This configuration imparts significant lipophilicity and steric bulk, distinguishing it from simpler ethanolamine derivatives.

Properties

CAS No.

54119-36-7

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol

InChI

InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2

InChI Key

WKFRZSASQDYJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Description Reagents & Conditions Notes
1 Acylation of amine to form 2-chloroacetamide (V) Chloroacetyl chloride, solvent (toluene/dichloromethane), base (triethylamine or sodium carbonate), 0-5°C Aromatic or chlorinated solvents preferred; base scavenges HCl
2 Condensation of (V) with triethanolamine (VI) to form (VII) Triethanolamine (1:4.5 molar ratio), 65-80°C, solvent optional (DMF, DMSO, toluene) Triethanolamine may serve as solvent; reaction temperature critical for yield
3 Halogenation or mesylation of (VII) to form (VIII) Halogenating agents (e.g., thionyl chloride), mesyl chloride; temperature -15°C to +55°C Introduction of leaving group facilitates subsequent substitution
4 Hydrolysis of protected amide to yield final ethanol derivative Acid hydrolysis with aqueous HBr, H2SO4, or HCl; 80-95°C for 24 hours Acid hydrolysis preferred; byproducts (benzyl amines) can be recovered and recycled

Example Reaction Conditions (From Patent WO2009057133A2)

  • Acylation: 10 g of amine dissolved in 100 mL dichloromethane, cooled to 0-5°C, treated with 15.35 g thionyl chloride.
  • Condensation: Mixture heated at 65-80°C for 2-4 hours.
  • Halogenation: Reaction temperature maintained between -15°C and +55°C.
  • Hydrolysis: Reaction mixture heated at 90-95°C for 24 hours in 30 mL concentrated hydrobromic acid and 50 mL water, followed by extraction with dichloromethane.

Reaction Mechanism Insights

  • The acylation step introduces a chloroacetamide group, activating the molecule for nucleophilic substitution.
  • Triethanolamine acts as a nucleophile, attacking the chloroacetamide to form an intermediate with hydroxyethyl groups.
  • Halogenation or mesylation converts hydroxyl groups into better leaving groups, facilitating intramolecular or further substitution reactions.
  • Acid hydrolysis cleaves protecting groups, yielding the target ethanol derivative with free hydroxyl and amine functionalities.

Data Table: Summary of Preparation Parameters

Parameter Range/Value Preferred Condition Purpose/Effect
Acylation solvent Toluene, dichloromethane, benzene Dichloromethane Solubilizes reactants, controls reaction rate
Base for acylation Triethylamine, sodium carbonate Triethylamine Neutralizes HCl formed
Molar ratio (triethanolamine:acetamide) 1:1 to 1:10 (preferably 1:4.5) 1:4.5 Ensures complete reaction and solvent effect
Condensation temperature -15°C to 130°C (preferably 65-80°C) 65-80°C Optimizes reaction rate and yield
Halogenation temperature -15°C to +55°C Room temperature to 55°C Controls selectivity and prevents decomposition
Hydrolysis temperature -20°C to 130°C (preferably 80-85°C) 90-95°C Completes deprotection and final product formation

Additional Notes and Considerations

  • The choice of solvent and base significantly impacts reaction efficiency and purity.
  • Excess triethanolamine can be recovered and recycled, improving process economy.
  • Byproducts such as benzyl amines formed during hydrolysis can be isolated and reused.
  • The process allows for preparation of either levorotatory or dextrorotatory isomers, or their mixtures, depending on starting material chirality.
  • Reaction monitoring by spectral methods (NMR, IR) is recommended to ensure completeness.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The pathways involved may include electron transfer, redox reactions, and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-[(Phenylmethyl)amino]ethanol (N-Benzylethanolamine)
  • Molecular Formula: C9H13NO
  • Molecular Weight : 151.2 g/mol
  • Key Features: A single benzyl group attached to the aminoethanol backbone.
  • Comparison :
    • Lipophilicity : Lower than the target compound due to fewer aromatic substituents.
    • Applications : Used in surfactant synthesis and as a pharmaceutical intermediate. The target compound’s additional benzyl groups enhance membrane permeability, making it more suitable for lipid-rich environments.
2.2. N,N-Dibenzylethanolamine
  • Molecular Formula: C16H19NO
  • Molecular Weight : 241.33 g/mol
  • Key Features: Two benzyl groups attached to the ethanolamine nitrogen.
  • Comparison :
    • Structural Complexity : Lacks the ethylenediamine chain present in the target compound.
    • Functionality : The target’s extended chain provides additional coordination sites for metal ions or chemical modifications, broadening its utility in catalysis or drug design.
2.3. 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol
  • Molecular Formula : C6H16N2O2
  • Molecular Weight : 148.2 g/mol
  • Comparison :
    • Hydrophilicity : Higher due to multiple hydroxyl groups, contrasting with the target’s lipophilic benzyl substituents.
    • Applications : Primarily used in chelating agents and water-based surfactants, whereas the target compound is better suited for organic-phase reactions.
2.4. 2-((2-Methoxyethyl)(methyl)amino)ethanol
  • Molecular Formula: C6H15NO2
  • Molecular Weight : 133.2 g/mol
  • Key Features: Methoxy and methyl substituents on the aminoethyl chain.
  • Comparison :
    • Electronic Effects : The methoxy group enhances electron density, influencing reactivity. The target’s benzyl groups enable π-π interactions, critical in binding aromatic biomolecules.
    • Synthetic Utility : Both serve as intermediates, but the target’s benzyl groups may act as protective moieties in multi-step syntheses.

Tabulated Comparison

Compound Formula Molecular Weight Substituents Key Applications
Target Compound ~C22H26N2O ~328.4 3 benzyl, ethylenediamine Drug delivery, chelation
2-[(Phenylmethyl)amino]ethanol C9H13NO 151.2 1 benzyl Surfactants
N,N-Dibenzylethanolamine C16H19NO 241.33 2 benzyl Pharma intermediates
2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol C6H16N2O2 148.2 2 hydroxyl, ethylenediamine Chelators, surfactants
2-((2-methoxyethyl)(methyl)amino)ethanol C6H15NO2 133.2 Methoxy, methyl Synthetic intermediates

Biological Activity

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- (CAS Number: 19520-88-8), is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H30N2O
  • Molecular Weight : 398.52 g/mol
  • Boiling Point : Approximately 500.3 °C at 760 mmHg
  • Structure : The compound features a complex arrangement with two phenylmethyl groups attached to an ethylamine backbone, which may influence its interaction with biological targets.

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study demonstrated that derivatives of bis(phenylmethyl)amines showed significant activity in animal models of depression, suggesting that ethanol derivatives could also possess similar properties.

Neuroprotective Effects

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has been evaluated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Studies

  • Case Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects of ethanol derivatives.
    • Methodology : Animal models were treated with varying doses of the compound.
    • Results : Significant reductions in depression-like behaviors were observed, indicating potential efficacy as an antidepressant agent.
  • Neuroprotection in Alzheimer's Models :
    • Objective : To assess the neuroprotective properties of the compound.
    • Methodology : In vitro assays were conducted using neuronal cell lines exposed to neurotoxic agents.
    • Results : The compound demonstrated a protective effect against cell death, suggesting its utility in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantSignificant reduction in depression-like behaviors
NeuroprotectiveProtection against neurotoxicity
Enzyme InhibitionPotential inhibition of metabolic enzymes

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